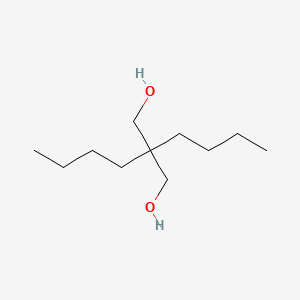
2,2-Dibutylpropane-1,3-diol
Overview
Description
2,2-Dimethyl-1,3-propanediol, also known as Neopentylglycol, is an organic chemical compound. It is used in the synthesis of polyesters, paints, lubricants, and plasticizers. When used in the manufacture of polyesters, it enhances the stability of the product towards heat, light, and water .
Synthesis Analysis
Neopentyl glycol is synthesized industrially by the aldol reaction of formaldehyde and isobutyraldehyde. This creates the intermediate hydroxypivaldehyde, which can be converted to neopentyl glycol by either a Cannizzaro reaction with excess formaldehyde, or by hydrogenation using palladium on carbon .Molecular Structure Analysis
The molecular formula of 2,2-Dimethyl-1,3-propanediol is C5H12O2. It has a molar mass of 104.148 g/mol .Chemical Reactions Analysis
2,2-Dimethyl-1,3-propanediol may generate toxic gases in combination with alkali metals, nitrides, and strong reducing agents. It reacts with inorganic acids and carboxylic acids to form esters plus water .Physical And Chemical Properties Analysis
2,2-Dimethyl-1,3-propanediol is a white crystalline solid with a melting point of 129.13 °C and a boiling point of 208 °C. It is soluble in water and very soluble in ethanol and diethyl ether .Scientific Research Applications
1. Biological Production and Recovery
2,2-Dibutylpropane-1,3-diol, as a diol, shares similarities with other diols like 1,3-propanediol and 2,3-butanediol in terms of biological production and recovery. The microbial production of such diols from renewable materials is a significant area of study. These diols are considered platform chemicals due to their potential in green chemistry. Challenges in their production include the separation and purification from fermentation broths, which account for a significant portion of production costs. Improvements in yield, purity, and energy consumption in the recovery processes are areas of ongoing research (Xiu & Zeng, 2008); (Zeng & Sabra, 2011).
2. Interaction with Water and Ultrasonic Properties
Research on diols like 2,2-dibutylpropane-1,3-diol includes studies on their interaction with water and their ultrasonic properties. Studies have observed that diols can act as water-structure promoters, influencing the solvent structure. The hydrophobicity of the solute molecule, like diols, can effectively promote the water structure, a factor that can be important in various chemical and biological processes (Nishikawa, Nakayama, & Nakao, 1988).
3. Catalytic Applications and Chemical Reactions
Diols, including 2,2-dibutylpropane-1,3-diol, find applications in catalysis and various chemical reactions. For instance, tetrabutylphosphonium bromide has been used for the dehydration of diols to dienes, showcasing the potential of diols in chemical transformations and the production of value-added chemicals. Such studies highlight the versatility of diols in synthetic chemistry and their potential for the development of new catalytic processes (Stalpaert, Cirujano, & Vos, 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,2-dibutylpropane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O2/c1-3-5-7-11(9-12,10-13)8-6-4-2/h12-13H,3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMJOSRCBAXSAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCCC)(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70399110 | |
| Record name | 2,2-dibutylpropane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70399110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dibutylpropane-1,3-diol | |
CAS RN |
24765-57-9 | |
| Record name | 2,2-dibutylpropane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70399110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



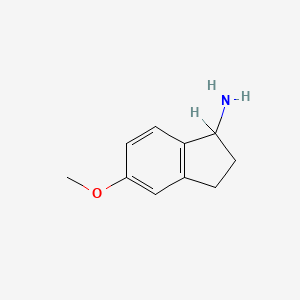
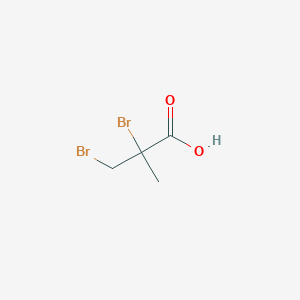
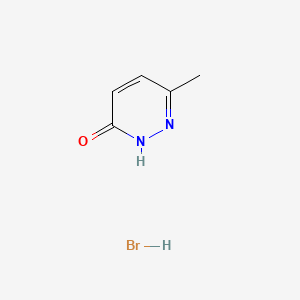
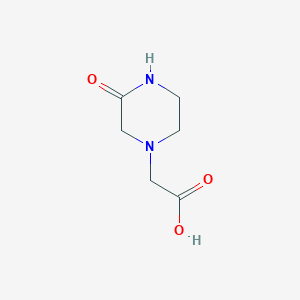
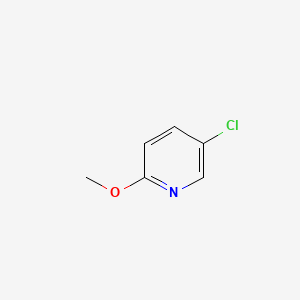
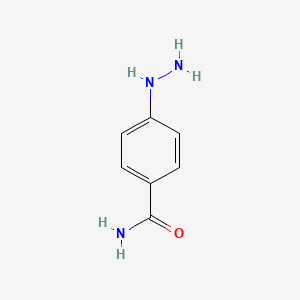
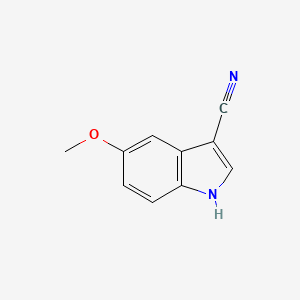
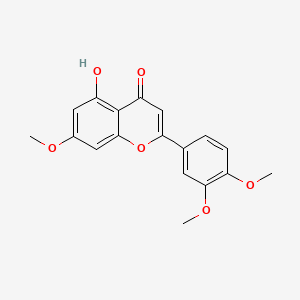
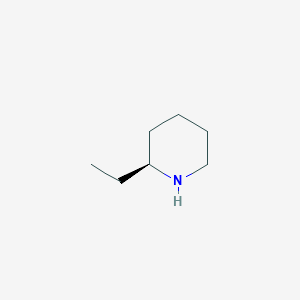
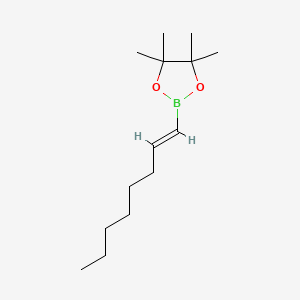
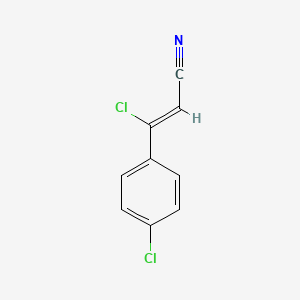
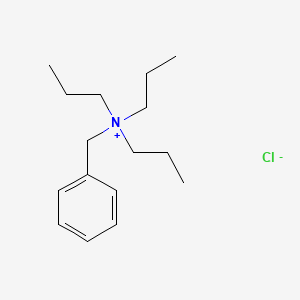
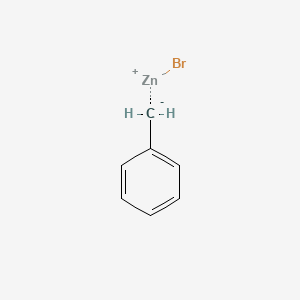
![Oxirane, 2,2',2''-[methylidynetris(phenyleneoxymethylene)]tris-](/img/no-structure.png)